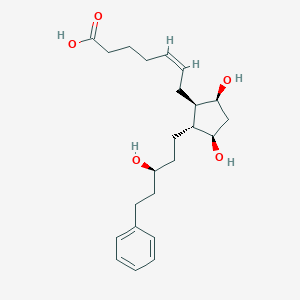

(15S)-Latanoprost Acid

描述

(15S)-Latanoprost Acid is a biologically active metabolite of Latanoprost, a prostaglandin F2α analog. It is primarily known for its role in ophthalmology, particularly in the treatment of glaucoma and ocular hypertension. The compound works by increasing the outflow of aqueous humor, thereby reducing intraocular pressure.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (15S)-Latanoprost Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a prostaglandin intermediate.

Functional Group Modification: The intermediate undergoes functional group modifications, including esterification and reduction reactions.

Stereoselective Reduction: A key step involves the stereoselective reduction of a ketone group to form the (15S)-hydroxy group.

Final Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

化学反应分析

Types of Reactions: (15S)-Latanoprost Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and nucleophiles are used under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

科学研究应用

(15S)-Latanoprost Acid has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their derivatives.

Biology: The compound is studied for its role in cellular signaling pathways and its effects on various biological processes.

Medicine: In ophthalmology, it is used to understand the mechanisms of intraocular pressure reduction and to develop new treatments for glaucoma.

Industry: The compound is used in the formulation of pharmaceutical products aimed at treating ocular conditions.

作用机制

The mechanism of action of (15S)-Latanoprost Acid involves its interaction with prostaglandin F receptors in the eye. This interaction leads to increased outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure. The molecular targets include the prostaglandin F receptor and associated signaling pathways that regulate aqueous humor dynamics.

相似化合物的比较

Latanoprost: The parent compound from which (15S)-Latanoprost Acid is derived.

Travoprost: Another prostaglandin analog used in the treatment of glaucoma.

Bimatoprost: A synthetic prostamide analog with similar applications in ophthalmology.

Uniqueness: this compound is unique due to its specific stereochemistry, which is crucial for its biological activity. The (15S) configuration is essential for its interaction with prostaglandin F receptors, distinguishing it from other prostaglandin analogs that may have different stereochemical configurations.

生物活性

(15S)-Latanoprost Acid is a potent prostaglandin analog primarily used in the treatment of elevated intraocular pressure (IOP) associated with glaucoma and ocular hypertension. This article explores its biological activity, pharmacodynamics, clinical efficacy, and safety profile, supported by data tables and research findings.

This compound acts as a selective agonist at the prostaglandin F receptor (FP receptor) . Its mechanism involves increasing the outflow of aqueous humor through two primary pathways:

- Uveoscleral Outflow : Enhances the drainage of aqueous humor through the uveoscleral pathway.

- Trabecular Meshwork : Modulates the extracellular matrix to reduce outflow resistance.

This dual action leads to a significant reduction in IOP, which is crucial for preventing optic nerve damage in glaucoma patients .

2. Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed through the cornea; peak concentrations in the aqueous humor occur approximately 2 hours post-administration.

- Half-Life : The plasma half-life is about 17 minutes , while its effects can last for 24 hours after a single dose .

- Metabolism : Primarily metabolized in the liver via beta-oxidation to inactive metabolites, mainly excreted through urine .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Concentration Time | 2 hours |

| Plasma Half-Life | 17 minutes |

| Duration of Effect | 24 hours |

| Volume of Distribution | 0.16 ± 0.02 L/kg |

| Protein Binding | ~90% |

3. Clinical Efficacy

Numerous studies have demonstrated the efficacy of this compound in lowering IOP. For instance, a randomized double-masked crossover study compared its effects against unoprostone:

- Results : After one month, latanoprost reduced IOP by an average of 6.1 mm Hg , whereas unoprostone reduced it by 4.2 mm Hg . This difference was statistically significant (P < .001) .

Table 2: Comparative Efficacy of Latanoprost vs. Unoprostone

| Treatment | Baseline IOP (mm Hg) | IOP Reduction (mm Hg) | P-Value |

|---|---|---|---|

| Latanoprost | 22.3 ± 0.5 | 6.1 ± 0.5 | < .001 |

| Unoprostone | 23.2 ± 0.4 | 4.2 ± 0.4 | < .001 |

4. Safety Profile

The safety profile of this compound is generally favorable, with mild ocular side effects being reported:

- Common Side Effects : Eye redness, ocular irritation, and pigmentation changes.

- Serious Adverse Effects : Rarely reported but may include allergic reactions and significant changes in iris pigmentation .

Table 3: Reported Side Effects

| Side Effect | Incidence (%) |

|---|---|

| Eye Redness | 3-10% |

| Ocular Irritation | Mild |

| Iris Pigmentation Change | Up to 30% after prolonged use |

5. Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in real-world settings:

- A cohort study involving patients with primary open-angle glaucoma demonstrated that those treated with latanoprost had a significantly lower risk of disease progression compared to untreated controls.

- Long-term studies indicate that continuous use maintains IOP control without significant adverse effects over extended periods .

属性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPFPERDNWXAGS-PUJPTKFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@@H](CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471556 | |

| Record name | 15-epi-Latanoprost Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41639-84-3 | |

| Record name | 5-Heptenoic acid, 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-, [1R-[1α(Z),2β(S*),3α,5α]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41639-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-epi-Latanoprost Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。